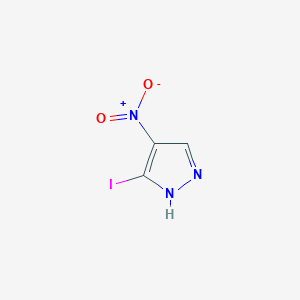
3-Iodo-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-nitro-1H-pyrazole, also known as INP, is a five-membered heterocyclic compound with an interesting range of properties. It is a common intermediate in organic synthesis and has found many applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : A range of 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including compounds with an iodo and nitro substituent, were synthesized under mild conditions, resulting in high yields and characterized using NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).
- Electrosynthesis Methods : Electrosynthesis of 4-iodo-substituted pyrazoles was achieved through iodination of precursors on a Pt-anode in aqueous KI solutions. The efficiency of this process varied based on the donor-acceptor properties of substituents in the pyrazole ring (Lyalin, Petrosyan, & Ugrak, 2010).
Reactivity and Applications in Energetic Materials
- Reactivity with Ammonia and Other Compounds : The nitro-group at position 4 in 3,4,5-Trinitro-1H-pyrazole reacts with ammonia, amines, phenols, thiols, and other compounds under mild conditions, leading to the formation of 4-R-3,5-dinitropyrazoles (Dalinger et al., 2013).
- Potential in High-Energy Density Materials : Quantum chemical treatment of 3,4,5-trinitro-1H-pyrazole and its derivatives showed promising characteristics for high-energy density materials, with properties comparable to known explosives like RDX and HMX (Ravi et al., 2010).
Applications in Organic Synthesis
- Amination of Nitroazoles : A comparative study on the impact of different amino substituents on nitroazoles, including 3,5-dinitro-1H-pyrazole, revealed potential applications in the design of energetic materials. The study highlighted improvements in nitrogen content, heat of formation, and impact sensitivity (Zhao et al., 2014).
Other Relevant Studies
- Synthesis of Derivatives : Synthesis of various derivatives of pyrazoles, including iodination and nitration processes, has been documented, showcasing the chemical versatility and utility of such compounds in organic chemistry (Koyama et al., 1987; Guillou et al., 2011).
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-iodopyrazole, has been reported to interact with alcohol dehydrogenase 1c, 1b, 1a in humans and mycocyclosin synthase in mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes, and their inhibition or activation can lead to significant physiological effects.
Mode of Action
For instance, 4-Iodopyrazole has been shown to interact with its targets through a nitrogen-centered-radical-mediated approach to cleave C–N bonds .
Biochemical Pathways
Given its potential targets, it could influence pathways related to alcohol metabolism and mycobacterial biosynthesis .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Based on the known targets of similar compounds, it could potentially influence metabolic processes and have antimicrobial effects .
Action Environment
The action, efficacy, and stability of 3-Iodo-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, it is light-sensitive , suggesting that exposure to light could affect its stability and efficacy. Furthermore, its insolubility in water could impact its distribution and action in aqueous environments within the body.
Propiedades
IUPAC Name |
5-iodo-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVQFQJTKBFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dimethylphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2770453.png)


![1-benzyl-3-methyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2770459.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2770461.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone](/img/structure/B2770462.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)


![N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2770471.png)